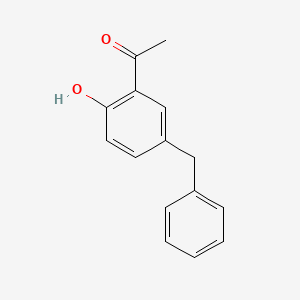
1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C15H14O2 It is characterized by a benzyl group attached to a hydroxyphenyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one typically involves the reaction of 2-hydroxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of 1-(5-Benzyl-2-oxophenyl)ethan-1-one.
Reduction: Formation of 1-(5-Benzyl-2-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its potential anticancer effects, the compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one can be compared with other similar compounds such as:
1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone: This compound has a benzyloxy group instead of a benzyl group, which may affect its reactivity and biological activity.
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-methoxyphenyl)ethanone:
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone: The bromine atom introduces halogen bonding interactions, which can alter the compound’s behavior in chemical reactions and biological systems.
Properties
CAS No. |
61300-15-0 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(5-benzyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O2/c1-11(16)14-10-13(7-8-15(14)17)9-12-5-3-2-4-6-12/h2-8,10,17H,9H2,1H3 |
InChI Key |
DBGGXJKEWYIAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




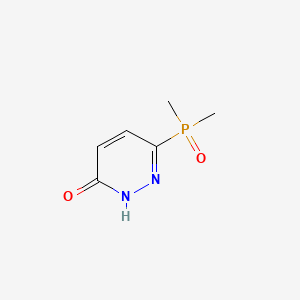
![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
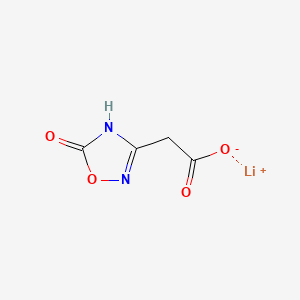
![[(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)
![(5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13484143.png)
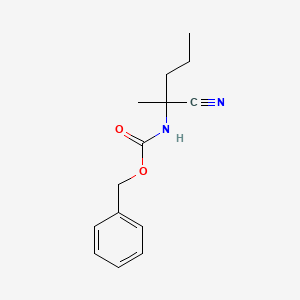
![4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13484154.png)
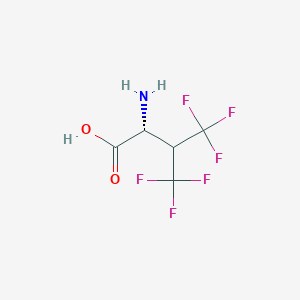
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13484163.png)
![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B13484170.png)
![Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484171.png)
